5-(4-(Methylthio)phenyl)indoline-2,3-dione
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Overview
Description
5-(4-(Methylthio)phenyl)indoline-2,3-dione is a compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and drugs. These compounds play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methylthio)phenyl)indoline-2,3-dione typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through a series of steps, ultimately yielding the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs green chemistry approaches to minimize environmental impact. These methods include the use of eco-friendly solvents and catalysts, as well as energy-efficient processes. For example, the use of water or ionic liquids as solvents and microwave-assisted synthesis are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Methylthio)phenyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxindoles.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
5-(4-(Methylthio)phenyl)indoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-(4-(Methylthio)phenyl)indoline-2,3-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby preventing cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for the development of new drugs
Uniqueness
5-(4-(Methylthio)phenyl)indoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its reactivity and potential as a pharmacophore in drug development .
Properties
Molecular Formula |
C15H11NO2S |
---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO2S/c1-19-11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChI Key |
UVJIBTZZNDLXNG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
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